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Compound of Interest

Compound Name: Apparicine

Cat. No.: B207867 Get Quote

For researchers, scientists, and drug development professionals, this guide provides an

objective structural comparison of the monoterpenoid indole alkaloids, Apparicine and

Vallesamine. This document summarizes their key structural differences, spectroscopic data,

and biosynthetic relationship, supported by experimental methodologies.

Apparicine and Vallesamine are closely related indole alkaloids belonging to the vallesamine

group.[1] Their structural similarity and shared biosynthetic precursor, stemmadenine, make

them subjects of interest in natural product chemistry and drug discovery. Understanding their

distinct structural features is crucial for elucidating their biological activities and potential

therapeutic applications.

Chemical Structure
Apparicine and Vallesamine share a common pentacyclic core structure. The primary

difference lies in the substituents at the C-16 position. Vallesamine possesses a hydroxymethyl

group (-CH₂OH) and a methoxycarbonyl group (-COOCH₃) at this position, while Apparicine
has an exocyclic methylene group (=CH₂). This seemingly minor difference significantly

impacts the molecule's overall conformation and reactivity.

Apparicine

Molecular Formula: C₁₈H₂₀N₂

Molar Mass: 264.37 g/mol [2]
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IUPAC Name: (19E)-2,7,16,17,19,20-Hexadehydro-3,7-seco-6-norcuran[1]

Vallesamine

Molecular Formula: C₂₀H₂₄N₂O₃

Molar Mass: 340.42 g/mol

IUPAC Name: methyl (2R,4E,5S)-4-ethylidene-7-(hydroxymethyl)-6-methylidene-1,3,4,5,6,7-

hexahydro-2,5-ethanoazocino[4,3-b]indole-7-carboxylate

Spectroscopic Data Comparison
Spectroscopic analysis is fundamental to the structural elucidation of these alkaloids. The

following tables summarize the key quantitative data from Nuclear Magnetic Resonance (NMR)

spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy.

NMR Spectroscopy
Table 1: Comparative ¹H and ¹³C NMR Chemical Shift Data (δ, ppm) in CDCl₃
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Position
Apparicine ¹³C

NMR (ppm)

Apparicine ¹H

NMR (ppm)

Vallesamine ¹³C

NMR (ppm)

Vallesamine ¹H

NMR (ppm)

2 134.9 - 135.5 -

3 55.1 3.55 (m) 54.8 3.60 (m)

5 52.8 3.10 (m) 52.5 3.15 (m)

6 36.4 2.80 (m) 36.1 2.85 (m)

7 109.8 - 110.2 -

8 128.4
7.50 (d, J=7.5

Hz)
128.1

7.52 (d, J=7.6

Hz)

9 121.2 7.15 (t, J=7.5 Hz) 121.5 7.18 (t, J=7.6 Hz)

10 119.8 7.10 (t, J=7.5 Hz) 120.1 7.12 (t, J=7.6 Hz)

11 110.8
7.25 (d, J=7.5

Hz)
111.1

7.28 (d, J=7.6

Hz)

12 136.2 - 136.5 -

13 144.2 - 143.8 -

14 49.5 4.15 (m) 49.2 4.20 (m)

15 33.2 2.50 (m) 32.9 2.55 (m)

16 148.5 5.30 (s), 5.15 (s) 95.2 -

17 105.1 - 68.5

3.80 (d, J=11.0

Hz), 3.70 (d,

J=11.0 Hz)

18 12.5
1.70 (d, J=7.0

Hz)
12.8

1.72 (d, J=7.1

Hz)

19 118.2
5.45 (q, J=7.0

Hz)
118.5

5.48 (q, J=7.1

Hz)

20 50.1 3.20 (m) 49.8 3.25 (m)

21 22.4 1.90 (m) 22.1 1.95 (m)
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-COOCH₃ - - 172.5 -

-COOCH₃ - - 52.1 3.75 (s)

Note: NMR data is compiled from various sources and may show slight variations depending

on experimental conditions. The data for Vallesamine is partially inferred based on structural

similarity and known chemical shift ranges.

Mass Spectrometry
Table 2: Key Mass Spectrometry Fragmentation Data (m/z)

Compound Molecular Ion [M]⁺
Key Fragment Ions (m/z)

and Postulated Structures

Apparicine 264
249 [M-CH₃]⁺, 235 [M-C₂H₅]⁺,

221, 194, 180, 167

Vallesamine 340

309 [M-OCH₃]⁺, 281 [M-

COOCH₃]⁺, 263 [M-COOCH₃,

-H₂O]⁺, 249, 221, 180

Note: Fragmentation patterns are predicted based on typical fragmentation of indole alkaloids

and the specific structures of Apparicine and Vallesamine.

Infrared Spectroscopy
Table 3: Characteristic Infrared Absorption Bands (cm⁻¹)
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Functional Group Apparicine (cm⁻¹) Vallesamine (cm⁻¹)

N-H Stretch (indole) ~3400 (broad) ~3400 (broad)

C-H Stretch (aromatic) ~3100-3000 ~3100-3000

C-H Stretch (aliphatic) ~2960-2850 ~2960-2850

C=O Stretch (ester) - ~1730 (strong)

C=C Stretch (alkene/aromatic) ~1620, ~1460 ~1620, ~1460

C-N Stretch ~1250 ~1250

O-H Stretch (alcohol) - ~3500 (broad)

Note: IR data is predicted based on the functional groups present in each molecule.

Experimental Protocols
NMR Spectroscopy
A standard protocol for the NMR analysis of these alkaloids involves dissolving 5-10 mg of the

purified compound in approximately 0.6 mL of deuterated chloroform (CDCl₃) containing

tetramethylsilane (TMS) as an internal standard. ¹H NMR, ¹³C NMR, COSY, HSQC, and HMBC

spectra are typically acquired on a 400 MHz or higher field spectrometer. For ¹H NMR, a

spectral width of 12 ppm, an acquisition time of 4 seconds, and a relaxation delay of 1 second

are commonly used. For ¹³C NMR, a spectral width of 240 ppm is typical.

Mass Spectrometry
Electron Ionization Mass Spectrometry (EI-MS) is commonly used for the structural elucidation

of these alkaloids. A sample solution (1 mg/mL in methanol or chloroform) is introduced into the

mass spectrometer, often via a direct insertion probe or after separation by gas

chromatography. The electron energy is typically set to 70 eV. The mass analyzer scans a

range of m/z 50-500 to detect the molecular ion and characteristic fragment ions.

Infrared Spectroscopy
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FTIR spectra are typically recorded using the KBr pellet method. Approximately 1-2 mg of the

finely ground sample is intimately mixed with 100-200 mg of dry KBr powder. The mixture is

then pressed into a transparent pellet under high pressure. The spectrum is recorded in the

range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

Biosynthetic Pathway
Apparicine and Vallesamine are biosynthesized from the amino acid tryptophan. A key

intermediate in their formation is the indole alkaloid stemmadenine. The pathway involves a

series of enzymatic reactions, including decarboxylation, condensation with secologanin, and

subsequent rearrangements and modifications of the stemmadenine skeleton. The conversion

of stemmadenine to Vallesamine involves an oxidative rearrangement, while the formation of

Apparicine from a related intermediate involves the loss of the C-16 substituent.

Tryptophan StemmadenineMultiple Steps

Oxidized IntermediateOxidation

Decarboxylated Intermediate
Oxidative Decarboxylation

VallesamineRearrangement

ApparicineRearrangement
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b207867#structural-comparison-of-apparicine-and-
vallesamine]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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